molecular formula C24H31N3O4S2 B2522011 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397290-14-1

2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2522011
CAS RN: 397290-14-1
M. Wt: 489.65
InChI Key: PSMMEGQKLFWLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is detailed in the second paper, where a series of novel compounds were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . Although the exact synthesis of the compound is not described, the methods used for these related compounds typically involve initial reactions with different organic reagents, followed by confirmation of the structures through IR, 1H NMR, MS spectral data, and elemental analysis . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reagents.

Molecular Structure Analysis

The first paper provides X-ray coordinates of a related ligand, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, bound to cyclin-dependent kinase 5 (cdk5), demonstrating an unusual binding mode to the hinge region via a water molecule . This information is valuable for understanding how similar thiophene derivatives might interact with their targets at the molecular level. The compound of interest may also exhibit unique binding characteristics, which could be elucidated through X-ray crystallography or computational modeling.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the synthesis and pharmacological evaluation of related thiophene derivatives suggest that these compounds can undergo various chemical transformations to yield pharmacologically active molecules . The compound of interest may also participate in similar reactions, which could be explored through experimental synthesis and subsequent testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the second paper mentions the determination of LD50 values for the synthesized thiophene derivatives, indicating an assessment of their acute toxicity . The pharmacological screening of these compounds for antiarrhythmic, serotonin antagonist, and antianxiety activities also provides insights into their bioactivity profile . These properties are crucial for understanding the potential therapeutic applications of the compound of interest and its safety profile.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Ghorab et al. (2017) synthesized a new series of compounds with a sulfonamide moiety and evaluated their antibacterial and antifungal activities. The compounds showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Heterocyclic Synthesis

Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds. This research underscores the utility of thiophene derivatives in the synthesis of novel heterocyclic structures, which are crucial in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antitumor and Antibacterial Agents

A publication by Hafez, Alsalamah, & El-Gazzar (2017) detailed the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and their derivatives. These compounds were evaluated for their in vitro activity against human tumor cell lines and showed significant antitumor and antibacterial properties, suggesting the potential of such molecules in cancer and infection treatments (Hafez, Alsalamah, & El-Gazzar, 2017).

Carbonic Anhydrase Inhibition

Ulus et al. (2016) investigated the inhibition effects of novel acridine-acetazolamide conjugates on human carbonic anhydrase isoforms. These findings are significant for understanding the therapeutic potential of sulfonamide derivatives in treating conditions related to carbonic anhydrase activity, such as glaucoma and edema (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-15-12-16(2)14-27(13-15)33(30,31)18-10-8-17(9-11-18)23(29)26-24-21(22(25)28)19-6-4-3-5-7-20(19)32-24/h8-11,15-16H,3-7,12-14H2,1-2H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMMEGQKLFWLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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